N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Description

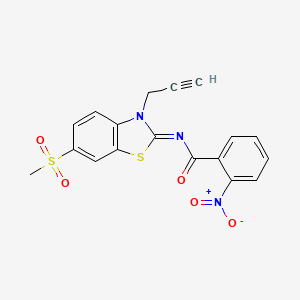

N-(6-Methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a benzothiazole derivative characterized by a methylsulfonyl (-SO₂CH₃) group at position 6, a propargyl (-CH₂C≡CH) substituent at position 3, and a 2-nitrobenzamide moiety. The benzothiazole core provides a rigid aromatic system, while the substituents influence electronic, steric, and solubility properties. The 2-nitrobenzamide contributes strong electron-withdrawing effects, which may modulate reactivity or binding affinity in biological systems .

Properties

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S2/c1-3-10-20-15-9-8-12(28(2,25)26)11-16(15)27-18(20)19-17(22)13-6-4-5-7-14(13)21(23)24/h1,4-9,11H,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQPDKZDPOJVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Sulfonyl and Propargyl Groups

(Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide ()

- Core Structure : Benzothiazol-2-ylidene.

- Substituents :

- Position 6: Chloro (-Cl).

- Position 3: Propargyl (-CH₂C≡CH).

- Amide Group: 4-Isopropylsulfonylbenzamide.

- Molecular Weight : 432.9 g/mol.

- Key Differences: The chloro group at position 6 (vs. methylsulfonyl in the target) reduces electron-withdrawing effects and hydrophilicity.

- Spectral Data : Sulfonyl IR bands at 1345 cm⁻¹ and 1160 cm⁻¹ .

N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ()

- Core Structure : Benzothiazol-2-ylidene.

- Substituents :

- Position 6: Fluoro (-F).

- Position 3: Ethyl (-CH₂CH₃).

- Amide Group: 3-Fluorobenzamide.

- Key Differences :

- The ethyl group at position 3 offers steric bulk but lacks the reactivity of the propargyl group.

- Fluoro substituents enhance electronegativity but reduce solubility compared to methylsulfonyl.

Nitrobenzamide Derivatives with Heterocyclic Cores

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide ()

- Core Structure : 1,3,4-Thiadiazole.

- Substituents :

- Position 5: Ethyl (-CH₂CH₃).

- Amide Group: 2-Nitrobenzamide.

- Molecular Weight : Calculated ~325 g/mol.

- Key Differences :

N-(Furan-2-ylmethyl)-2-nitrobenzamide ()

- Core Structure : Benzamide with furan.

- Substituents :

- Furan-2-ylmethyl group.

- Synthetic Pathway : Synthesized via coupling of 2-nitrobenzoyl chloride with furfurylamine, analogous to methods for benzothiazole amides.

- Key Differences : Absence of the benzothiazole core limits π-π stacking interactions.

Sulfonamide and Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

- Core Structure : Benzothiazole.

- Substituents :

- Position 6: Trifluoromethyl (-CF₃).

- Amide Group: Phenylacetamide.

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing but less polar than methylsulfonyl.

- Phenylacetamide lacks the nitro group, reducing redox activity.

Data Table: Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) enhance polarity and solubility in polar solvents like ethanol . Propargyl groups enable click chemistry modifications, a feature absent in ethyl or fluoro-substituted analogs.

Spectroscopic Signatures :

- Nitro groups consistently exhibit IR bands near 1520 cm⁻¹, while sulfonyl groups show peaks at ~1345–1160 cm⁻¹ .

Biological Relevance :

- The target’s methylsulfonyl and nitro groups may improve binding to enzymes or receptors compared to chloro or trifluoromethyl analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide?

The compound can be synthesized via 1,3-dipolar cycloaddition or copper-catalyzed coupling reactions , similar to protocols used for structurally related benzothiazole derivatives. For example, propargyl-substituted intermediates (e.g., prop-2-yn-1-yl derivatives) are reacted with nitrobenzamide precursors under mild conditions (room temperature, aqueous/organic solvent mixtures) . Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by purification through recrystallization (ethanol) or column chromatography (silica gel) .

Q. How is the structural identity of this compound validated?

A combination of spectroscopic techniques is critical:

- IR spectroscopy : Confirms key functional groups (e.g., C=O at ~1680 cm⁻¹, nitro groups at ~1520 cm⁻¹, and sulfonyl stretches at ~1300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., propargyl protons at δ ~2.5–3.0 ppm, aromatic protons in nitrobenzamide at δ ~7.0–8.5 ppm) and carbon types .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C₁₈H₁₃N₃O₅S₂: 428.03; observed: 428.02) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Initial activity assessments often focus on enzyme inhibition (e.g., PARP-2, JAK kinases) or cellular models (e.g., apoptosis/necrosis assays in cancer cell lines) . For anticonvulsant potential (analogous to related nitrobenzamide derivatives), electroshock or pentylenetetrazole-induced seizure models in rodents are used, with metrics like seizure latency and mortality rate .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the benzothiazole ring?

Single-crystal X-ray diffraction (using SHELX software) is essential to determine the dominant tautomer (e.g., thione vs. thiol forms). For example, SHELXL refinement can model anisotropic displacement parameters and hydrogen bonding networks, clarifying electron density maps around the benzothiazole ring . This method was critical in confirming the stability of the 2-ylidene tautomer in related compounds .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methylsulfonyl with trifluoromethyl to enhance lipophilicity) .

- Isosteric replacements : Substitute the propargyl group with azide or cyclopropyl analogs to reduce CYP450-mediated oxidation .

- In vitro microsomal assays : Measure half-life in liver microsomes (human/rat) to guide iterative design .

Q. How should researchers address contradictory bioactivity data across different cell lines?

Contradictions may arise from cell-specific uptake mechanisms or off-target effects . A systematic approach includes:

- Dose-response profiling : Compare IC₅₀ values across lines (e.g., MCF-7 vs. HEK293).

- Pharmacokinetic studies : Measure intracellular concentrations via LC-MS/MS .

- Transcriptomic analysis : Identify differentially expressed genes (e.g., ABC transporters) affecting compound sensitivity .

Q. What quality control methods ensure batch-to-batch consistency in synthesis?

- TLC : Monitor reaction progress and impurity profiles (hexane:ethyl acetate, 8:2) .

- UV spectrophotometry : Quantify purity at λ = 282 nm (ε = 631 L·mol⁻¹·cm⁻¹) with a linear regression range of 10–100 µg/mL .

- HPLC-DAD : Validate using a C18 column (acetonitrile:water gradient) to detect <0.5% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.